
4-Ethyl-1-phenylnonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-phenylnonane-1,3-dione is a chemical compound known for its unique structure and properties. It belongs to the class of 1,3-diketones, which are characterized by the presence of two carbonyl groups separated by a methylene group.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-phenylnonane-1,3-dione can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base, typically sodium ethoxide or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions: 4-Ethyl-1-phenylnonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted diketones or enolates.
科学的研究の応用
作用機序
The mechanism of action of 4-ethyl-1-phenylnonane-1,3-dione involves its interaction with molecular targets and pathways. The compound undergoes tribochemical reactions with metal surfaces, forming a protective layer that reduces friction and wear. This tribochemical reaction is stimulated by the flash temperature at asperity contacts during rubbing .
類似化合物との比較
Indane-1,3-dione: Known for its versatility in various applications, including biosensing and bioimaging.
1,3-Nonanedione: Another diketone with similar chemical properties and applications.
Uniqueness: 4-Ethyl-1-phenylnonane-1,3-dione stands out due to its specific structural features, such as the ethyl and phenyl groups, which confer unique chemical reactivity and physical properties. These features make it particularly suitable for applications in lubrication and as a building block in organic synthesis .
特性
CAS番号 |
194664-69-2 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
4-ethyl-1-phenylnonane-1,3-dione |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-10-14(4-2)16(18)13-17(19)15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChIキー |
UOTBNMMBWQYDKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
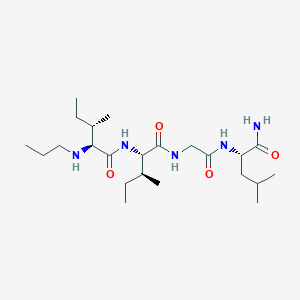
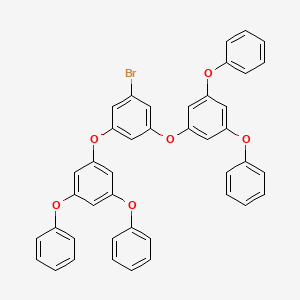
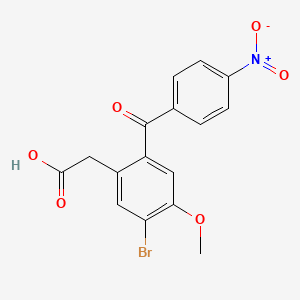
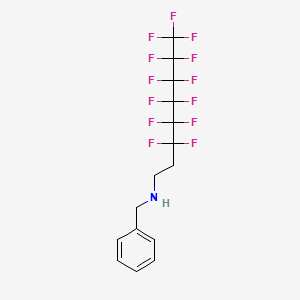
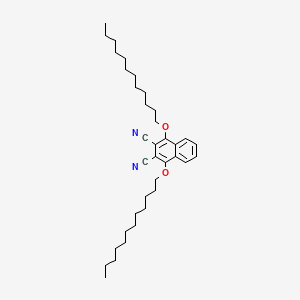
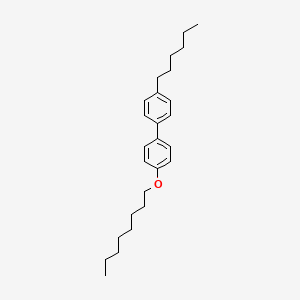

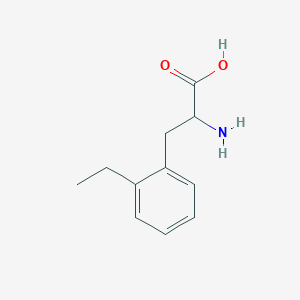
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
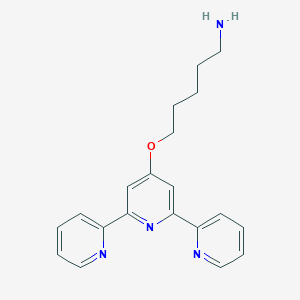
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
